![molecular formula C11H8N2O2 B14082528 1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid CAS No. 889943-26-4](/img/structure/B14082528.png)
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid is a heterocyclic compound that features a fused indole and pyrrole ring system
Preparation Methods
The synthesis of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid typically involves a multi-step process starting from indole-3-carbaldehyde. One common synthetic route includes the formation of azidoacrylates, followed by hydrolysis and decarboxylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Attempted reduction often leads to the formation of bis(pyrroloindolyl)methanes.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of HIV-1 integrase inhibition, the compound chelates with two magnesium ions within the active site of the enzyme, thereby impairing the viral replication process . The pathways involved in its biological activities are still under investigation, but its ability to interact with metal ions and nucleic acids is a key aspect of its mechanism.
Comparison with Similar Compounds
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other indole derivatives such as indole-2-carboxylic acid and pyrrolo[3,4-b]indole derivatives. While these compounds share a similar core structure, this compound is unique due to its fused ring system and specific substitution pattern
Conclusion
This compound is a compound of great interest in various scientific fields
Properties
CAS No. |
889943-26-4 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3,4-dihydropyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-7-6-3-1-2-4-8(6)12-10(7)13-9/h1-5,12-13H,(H,14,15) |
InChI Key |
PKUDAXSLGDXGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
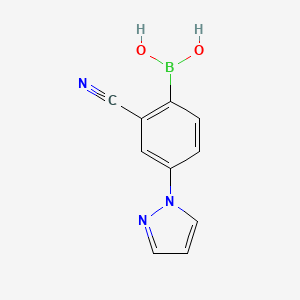
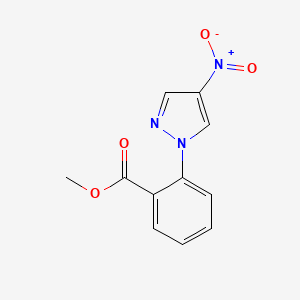
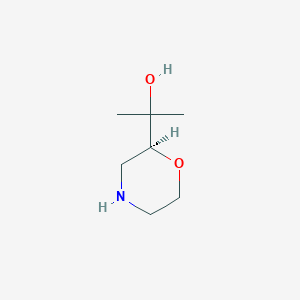
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)

![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
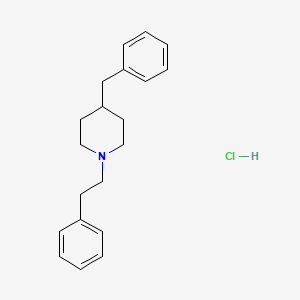
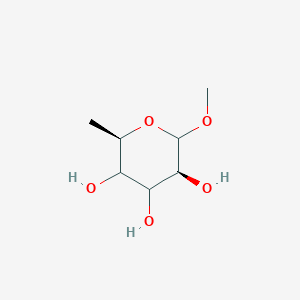
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
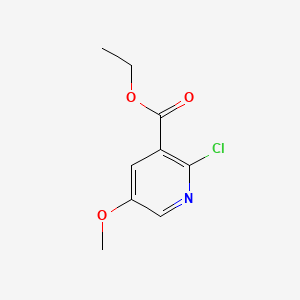
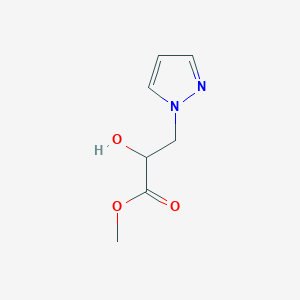
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
